Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]-
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Overview
Description
Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]- is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group and a nitrophenyl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]- typically involves the following steps:
Nitration of Phenol: The initial step involves the nitration of phenol using dilute nitric acid at room temperature to produce a mixture of 2-nitrophenol and 4-nitrophenol.
Methoxylation: The nitrophenol is then subjected to methoxylation, where a methoxy group is introduced to the phenol ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as chromatography are often employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]- undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol as solvent.
Substitution: Halogens (chlorine, bromine), alkyl halides, sulfonic acid, Lewis acids as catalysts.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Halogenated, alkylated, or sulfonated phenols
Scientific Research Applications
Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]- involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress, protecting cells from damage.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]- can be compared with other similar compounds such as:
Phenol, 4-methoxy-2-nitro-: Similar structure but lacks the vinyl group, resulting in different chemical properties and reactivity.
Phenol, 4-ethyl-2-methoxy-: Contains an ethyl group instead of a vinyl group, leading to variations in its chemical behavior and applications.
2-methoxy-4-methylphenol:
Properties
CAS No. |
124797-64-4 |
---|---|
Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-methoxy-4-[2-(4-nitrophenyl)ethenyl]phenol |
InChI |
InChI=1S/C15H13NO4/c1-20-15-10-12(6-9-14(15)17)3-2-11-4-7-13(8-5-11)16(18)19/h2-10,17H,1H3 |
InChI Key |
MXVJQFUHKLOOCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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